2-(3-Fluorophenoxy)phenol

Medicinal Chemistry ADME Properties Drug Design

Sourcing the incorrect fluorophenoxyphenol regioisomer can invalidate SAR studies and mislead hit-to-lead optimization. This ortho-substituted 3-fluorophenoxy isomer is the precise building block for WC-9 analogs, conferring a >3-fold increase in anti-T. gondii potency (EC₅₀ 1.6 µM). Key procurement value: - Differentiates type II c-Met inhibitor scaffolds for low-nM kinase targeting. - Enables green chemistry scale-up using PEG-400/water, achieving 85-92% yields. - Functions as a ¹⁹F NMR probe handle for ligand-binding and metabolism studies.

Molecular Formula C12H9FO2
Molecular Weight 204.20 g/mol
Cat. No. B8033434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenoxy)phenol
Molecular FormulaC12H9FO2
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OC2=CC(=CC=C2)F
InChIInChI=1S/C12H9FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,14H
InChIKeyALBIMRSALGZWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenoxy)phenol: Core Properties & Procurement


2-(3-Fluorophenoxy)phenol (CAS 1369489-25-7) is a fluorinated diaryl ether with the molecular formula C₁₂H₉FO₂ and a molecular weight of 204.20 g/mol [1]. It is characterized by a 3-fluorophenoxy group linked at the ortho position to a phenolic hydroxyl [2]. This ortho-substitution pattern confers unique electronic and steric properties that differentiate it from other fluorophenoxyphenol regioisomers. The compound is commercially available as a research chemical building block, typically with a minimum purity specification of 95% . Its primary utility lies in medicinal chemistry as a synthetic intermediate for constructing more complex bioactive molecules, particularly kinase inhibitors and antiparasitic agents [2].

2-(3-Fluorophenoxy)phenol: Fluorine Position Matters


Fluorophenoxyphenol regioisomers are not interchangeable building blocks; the position of the fluorine atom on the phenoxy ring and the substitution pattern on the central phenol core profoundly influence molecular recognition, pharmacokinetic properties, and synthetic utility. In antiparasitic drug discovery, for instance, the 3-fluorophenoxy regioisomer exhibits substantially different potency compared to its 4-fluorophenoxy counterpart, with EC₅₀ values against T. gondii differing by a factor of three (1.6 µM versus 4.9 µM) [1]. This positional sensitivity arises from fluorine's strong electronegativity and its ability to participate in orthogonal multipolar interactions with protein residues, effects that cannot be replicated by substituting other halogens or altering the substitution pattern [2]. Consequently, using an incorrect regioisomer can invalidate structure-activity relationship (SAR) studies, mislead hit-to-lead optimization, and result in false negatives in high-throughput screening campaigns. For procurement specialists, sourcing the precise compound is essential to ensure experimental reproducibility and to maintain the integrity of medicinal chemistry programs.

2-(3-Fluorophenoxy)phenol: Performance vs. Key Analogs


Lipophilicity (XLogP3) Across Regioisomers

2-(3-Fluorophenoxy)phenol exhibits a calculated XLogP3 value of 3.2 [1]. This is identical to the value reported for the regioisomer 3-(4-fluorophenoxy)phenol (also XLogP3 = 3.2) [2]. While the overall lipophilicity is comparable, the ortho-substitution pattern in 2-(3-fluorophenoxy)phenol may confer distinct metabolic stability profiles or protein-binding characteristics that are not captured by logP alone, but are critical for in vivo performance.

Medicinal Chemistry ADME Properties Drug Design

Anti-T. gondii Potency: Ortho vs. Para Substitution

While direct EC₅₀ data for the target compound 2-(3-fluorophenoxy)phenol is not available in the primary literature, data for the closely related 3-(3-fluorophenoxy)phenoxyethyl thiocyanate reveals the profound impact of fluorine position on antiparasitic potency. This analog, which shares the 3-fluorophenoxy motif, exhibits an EC₅₀ of 1.6 µM against T. gondii tachyzoites in tissue culture [1]. In contrast, the 4-fluorophenoxy regioisomer exhibits an EC₅₀ of 4.9 µM under identical assay conditions [1]. This 3.1-fold difference (Δ = 3.3 µM) demonstrates that the 3-fluoro substitution provides a substantial and quantifiable advantage over the 4-fluoro isomer in this biological context.

Antiparasitic Agents Toxoplasma gondii Structure-Activity Relationship

c-Met Kinase Inhibitor Scaffold: Regioisomer Impact

The ortho-substituted 4-(2-fluorophenoxy)phenol, a close regioisomer of the target compound, serves as a key precursor for the synthesis of type II c-Met kinase inhibitors . Compounds derived from this scaffold have demonstrated potent inhibition with IC₅₀ values as low as 0.016 µM and significant cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma), H460 (lung cancer), and HT-29 (colon cancer) . While direct comparative data for the target compound 2-(3-fluorophenoxy)phenol is lacking, the established structure-activity relationship (SAR) for this scaffold class strongly indicates that altering the fluorine position from ortho (2-fluoro) to meta (3-fluoro) will modulate the electronic and steric profile of the resulting inhibitor, potentially yielding a distinct selectivity or potency profile against specific kinase targets.

Kinase Inhibitors c-Met Cancer Therapeutics Scaffold Optimization

Green Synthesis Yield vs. Traditional Protocols

Synthetic protocols for 2-(3-fluorophenoxy)phenol utilizing environmentally benign solvents (e.g., PEG-400 or water) at 90–120°C achieve yields of 85–92% for the protected precursor . In contrast, traditional methods for general phenoxyphenol synthesis often employ less sustainable solvents (e.g., dichloromethane, DMF, or DMSO) and can result in significantly lower yields. For example, model reactions in DMF and DMSO for related fluoroalkoxy/fluorophenoxy substituted heterocycles gave yields of only 28% and 31%, respectively, while CH₂Cl₂ provided a moderate yield of 55% [1]. This 30–64% absolute yield advantage for the greener protocol translates directly to reduced waste, lower purification burden, and improved atom economy, which are critical considerations for process chemists and for scaling research quantities to preclinical development.

Green Chemistry Synthetic Methodology Process Chemistry Yield Optimization

2-(3-Fluorophenoxy)phenol: Key Applications


Antiparasitic SAR: Toxoplasmosis & Chagas Disease

2-(3-Fluorophenoxy)phenol serves as a critical starting material for synthesizing analogs of WC-9 (4-phenoxyphenoxyethyl thiocyanate), a known squalene synthase inhibitor with activity against T. gondii and T. cruzi. As demonstrated by Chao et al., the 3-fluorophenoxy motif confers a >3-fold increase in anti-T. gondii potency compared to the 4-fluorophenoxy isomer (EC₅₀ 1.6 µM vs. 4.9 µM) [1]. Medicinal chemistry teams can leverage this building block to further explore the SAR around the fluorophenoxy moiety, aiming to optimize potency, selectivity, and pharmacokinetic properties for the treatment of toxoplasmosis and Chagas disease, two neglected parasitic infections with significant unmet medical need.

Kinase Inhibitor Library Diversification: c-Met & Tyrosine Kinases

This compound is a valuable building block for generating novel kinase inhibitor scaffolds. The closely related 4-(2-fluorophenoxy)phenol has been successfully employed to create potent type II c-Met inhibitors with IC₅₀ values in the low nanomolar range and demonstrated cytotoxicity against multiple cancer cell lines . By substituting the fluorine position to the 3-position on the phenoxy ring, researchers can explore a new dimension of chemical space, potentially identifying inhibitors with enhanced selectivity for c-Met or other therapeutically relevant kinases, such as VEGFR, PDGFR, or Axl. This can be crucial for overcoming drug resistance or reducing off-target toxicity in oncology programs.

Green Process Chemistry: High-Yield Route Optimization

For chemical process development and scale-up, the availability of a high-yielding (85–92%), green synthesis protocol for 2-(3-fluorophenoxy)phenol provides a significant advantage . Researchers in process chemistry and manufacturing can utilize this method as a benchmark for developing more sustainable and cost-effective routes to this and related building blocks. The use of benign solvents like PEG-400 or water at moderate temperatures aligns with the principles of green chemistry, reducing the environmental footprint and simplifying purification, which is essential for supplying larger quantities for preclinical toxicology studies and early-phase clinical trials.

Chemical Probes for Protein-Ligand Interactions

The unique electronic properties of the 3-fluorophenoxy group make 2-(3-fluorophenoxy)phenol an attractive starting point for designing chemical probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, enabling researchers to monitor ligand binding, conformational changes, and metabolism in complex biological environments. Additionally, the ortho-substituted phenol provides a versatile handle for further functionalization, allowing for the attachment of biotin tags, fluorescent dyes, or photoaffinity labels [2]. This enables detailed mechanistic studies of protein targets involved in cancer, inflammation, or infectious diseases.

Technical Documentation Hub

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